molecular formula C9H18O2 B2743838 3-Methyloctanoic acid CAS No. 6061-10-5

3-Methyloctanoic acid

Cat. No.: B2743838
CAS No.: 6061-10-5
M. Wt: 158.241
InChI Key: YKSWLQPMYFCNBG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3-Methyloctanoic acid is a medium-chain fatty acid . The primary targets of medium-chain fatty acids are often various enzymes and receptors involved in metabolic processes.

Biochemical Pathways

Medium-chain fatty acids are generally involved in lipid metabolism . They can be absorbed directly into the bloodstream from the intestines, transported to the liver, and undergo β-oxidation to produce energy.

Pharmacokinetics

Medium-chain fatty acids like this compound are typically well-absorbed in the gastrointestinal tract and rapidly metabolized in the liver . These properties can contribute to the bioavailability of the compound.

Result of Action

As a medium-chain fatty acid, it may contribute to energy production through β-oxidation and play a role in lipid metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyloctanoic acid typically involves the oxidation of 3-methyloctanol. This can be achieved using various oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions . The reaction is generally carried out in an aqueous medium at elevated temperatures to ensure complete oxidation.

Industrial Production Methods

Industrial production of this compound often employs catalytic oxidation processes. These processes utilize catalysts such as platinum or palladium to facilitate the oxidation of 3-methyloctanol in the presence of oxygen or air. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-Methyloctanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and oxygen in the presence of catalysts.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas with a metal catalyst.

    Substitution: Alcohols or amines in the presence of acid catalysts.

Major Products Formed

    Oxidation: Shorter-chain fatty acids, carbon dioxide, and water.

    Reduction: 3-Methyloctanol.

    Substitution: Esters and amides.

Scientific Research Applications

3-Methyloctanoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyloctanoic acid is unique due to its specific branching at the 3rd carbon, which imparts distinct chemical and physical properties compared to its straight-chain counterparts. This branching can influence its reactivity and interactions with biological molecules, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-methyloctanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-3-4-5-6-8(2)7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSWLQPMYFCNBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60976050
Record name 3-Methyloctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60976050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6061-10-5
Record name 3-Methyloctanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006061105
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyloctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60976050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the significance of 3-Methyloctanoic acid in oak wood?

A: this compound itself isn't found directly in oak wood. Instead, it exists as a precursor molecule, specifically the 6'-O-gallate derivative of (3S, 4S)-4-beta-D-glucopyranosyloxy-3-methyloctanoic acid. [, ] This precursor breaks down to release cis-β-methyl-γ-octalactone, a significant aroma compound contributing to the sensory characteristics of oak wood and products aged in oak containers, like wine. [, , ]

Q2: How do researchers measure the amount of β-methyl-γ-octalactone precursors in oak wood?

A2: Two main methods are used:

  • Direct Method: HPLC is employed to directly quantify the 6'-O-gallate derivative of (3S,4S)-4-beta-D-glucopyranosyloxy-3-methyloctanoic acid, a primary precursor of cis-β-methyl-γ-octalactone. []
  • Indirect Method: This method utilizes GC-MS to measure the difference between free β-methyl-γ-octalactone and the amount formed after hydrolysis and lactonization. This difference represents the amount of precursor present in the wood. []

Q3: Besides oak wood, where else is β-methyl-γ-octalactone found?

A: This compound has also been identified in Cabernet Sauvignon wines aged in oak barrels, indicating its extraction from the wood into the wine during the aging process. [] Additionally, methyl 3-methyloctanoate, an ester derivative of this compound, has been identified as a key fragrance component in the African orchid Aerangis confusa. []

Q4: Is there a way to synthesize methyl 3-methyloctanoate for use in fragrances?

A: Yes, a synthetic route using itaconic acid as a starting material has been developed. This process involves a 9-step synthesis, including a key step using lipase for the regioselective hydrolysis of 2-methyl-1,4-butanediol diacetate. This method provides a means to produce various scented esters of this compound for potential use in fragrances and flavorings. []

Q5: Has the safety of 4-hydroxy-3-methyloctanoic acid lactone (another name for β-methyl-γ-octalactone) been assessed for its use in fragrances?

A: Yes, the Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment for 4-hydroxy-3-methyloctanoic acid lactone. [] While the specific details of the assessment are not provided in the abstract, this indicates that its use in fragrances is being evaluated for potential risks.

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